Product packaging for Cyclobutylmethanamine(Cat. No.:CAS No. 4415-83-2)

Cyclobutylmethanamine

Cat. No.: B1581762
CAS No.: 4415-83-2
M. Wt: 85.15 g/mol
InChI Key: LQNHRNOPWKZUSN-UHFFFAOYSA-N
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Description

Significance of Cyclobutylmethanamine within Organic Synthesis and Medicinal Chemistry

The utility of this compound stems from its dual functionality: a reactive primary amine and a unique cycloalkane scaffold. In organic synthesis, it serves as a foundational component for constructing larger molecules. The amine group readily participates in a wide array of chemical transformations, including acylation, alkylation, and reductive amination, allowing for the facile introduction of the cyclobutylmethyl moiety into diverse molecular architectures.

In medicinal chemistry, the incorporation of the cyclobutane (B1203170) unit is a strategic approach to drug design. nih.gov This structural motif can act as a bioisostere for other groups, such as aromatic rings, providing a means to enhance a compound's properties. ru.nlnih.gov Introducing the sp³-rich cyclobutane ring can improve metabolic stability, reduce planarity, and provide conformational restriction, all of which are critical factors in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. ru.nlnih.gov

A notable application of a cyclobutyl-containing amine is in the synthesis of the proteasome inhibitor carfilzomib, which is used in cancer therapy. This highlights the role of such building blocks in creating high-value, complex pharmaceutical agents. The unique properties conferred by the cyclobutane ring make this compound and its derivatives valuable tools for researchers exploring structure-activity relationships in the quest for new therapeutics.

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol
CAS Number4415-83-2
Boiling Point90.6±8.0 °C (Predicted)
Density0.889±0.06 g/cm³ (Predicted)

Historical Context of Cyclobutane-Containing Amine Research

While cyclobutane itself was first synthesized in 1907, the extensive use of cyclobutane-containing compounds as synthetic intermediates is a more recent development, flourishing over the last few decades. nih.govopenmedicinalchemistryjournal.com Historically, the synthesis of cyclobutane derivatives was often challenging. Early methods for preparing cyclobutylamines included multi-step sequences like the Hofmann rearrangement of cyclobutanecarboxamide (B75595). acs.org

The discovery of natural products containing cyclobutane rings, such as alkaloids found in marine and terrestrial species, provided a major impetus for research into this class of compounds. openmedicinalchemistryjournal.comnih.gov These naturally occurring molecules demonstrated that the cyclobutane motif was a viable structural element for biologically active compounds, inspiring synthetic chemists to develop new methodologies. acs.org A significant advancement was the development of more direct synthetic routes, such as the reduction of cyclobutanecarbonitrile. google.comgoogle.com.pg More recently, the advent of modern catalytic methods, including metal-catalyzed reactions, has revolutionized the synthesis of cyclobutane derivatives, making a wider range of these structures readily accessible for research and development.

Overview of Current Research Trajectories for this compound

Current research continues to build on the foundational utility of this compound, exploring its application in cutting-edge areas of chemical and biomedical science. A major focus is the development of novel therapeutics for a range of diseases.

One prominent trajectory involves the use of this compound and its derivatives in the treatment of neurodegenerative disorders. Studies have shown that certain compounds incorporating this moiety can stabilize microtubules, the cellular structures crucial for neuronal health and function. acs.org This has led to the design and synthesis of new potential drug candidates for conditions like Alzheimer's disease. acs.org

Another significant area of research is in oncology. This compound is being incorporated into novel molecular designs, such as proteolysis-targeting chimeras (PROTACs). nih.govfrontiersin.org PROTACs are bifunctional molecules that recruit specific proteins for degradation, and the unique structural properties of the cyclobutane group can be advantageous in optimizing the efficacy of these next-generation therapeutics. nih.govfrontiersin.org

Furthermore, the development of advanced synthetic methods remains a key research direction. This includes biocatalytic approaches, where engineered enzymes like P450 are used for highly selective C-H hydroxylation of cyclobutylamine (B51885) derivatives. nih.govox.ac.ukresearchgate.net Such methods provide efficient and stereoselective access to valuable chiral intermediates that are otherwise difficult to synthesize, further expanding the toolkit for drug discovery. nih.govox.ac.uk

Selected Research Applications of this compound Derivatives
Derivative/Application AreaTherapeutic Target/GoalSignificance
1,2,4-Triazolo[1,5-a]pyrimidinesMicrotubule StabilizationPotential treatment for neurodegenerative diseases by preventing microtubule collapse in neurons. acs.org
PROTACsTargeted Protein DegradationUsed as a structural component in novel cancer therapies designed to eliminate disease-causing proteins. nih.govnih.gov
Enzyme InhibitorsInhibition of enzymes like METTL3Exploration in antiviral and cancer research through the modulation of key cellular enzymes.
CB2 ModulatorsCannabinoid Receptor 2Synthesis of pyrimidine (B1678525) derivatives for potential use in inflammatory and pain-related conditions. google.comgoogle.com.pg

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11N B1581762 Cyclobutylmethanamine CAS No. 4415-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHRNOPWKZUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328376
Record name cyclobutylmethanamine
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Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-83-2
Record name Cyclobutanemethanamine
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Record name cyclobutylmethanamine
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Record name CYCLOBUTYLMETHYLAMINE
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Synthetic Methodologies and Strategies for Cyclobutylmethanamine and Its Advanced Derivatives

Established Synthetic Pathways to Cyclobutylmethanamine

Traditional and contemporary methods for the synthesis of this compound primarily involve the transformation of functional groups on a pre-existing cyclobutane (B1203170) core or the formation of the cyclobutane ring itself, followed by the introduction of the aminomethyl group.

Amidation and Reduction Approaches for this compound Synthesis

A prevalent strategy for synthesizing this compound involves the reduction of cyclobutanecarboxamides or cyclobutanecarbonitriles. These methods are advantageous due to the relative accessibility of the starting materials.

One common approach begins with cyclobutanecarboxylic acid, which can be converted to cyclobutanecarboxamide (B75595). Subsequent Hofmann-type rearrangement of the amide yields cyclobutylamine (B51885), which can then be methylated. orgsyn.org Alternatively, the direct reduction of cyclobutanecarboxamide using strong reducing agents like lithium aluminum hydride (LiAlH₄) can produce this compound.

A more direct route involves the reduction of cyclobutylnitrile (cyclobutanecarbonitrile). For instance, treatment of cyclobutylnitrile with borane (B79455) in a tetrahydrofuran (B95107) (THF) solution, followed by heating, effectively reduces the nitrile to the corresponding primary amine, this compound. chembk.com The reaction is typically quenched with methanol, and the product is isolated as its hydrochloride salt after acidification. chembk.com

Table 1: Comparison of Reduction Methods for this compound Synthesis

Starting Material Reagent(s) Key Steps Reference(s)
Cyclobutanecarboxamide e.g., LiAlH₄ Amide reduction orgsyn.org
Cyclobutylnitrile e.g., Borane-THF complex Nitrile reduction chembk.com

Cyclobutane Ring Formation Strategies Preceding Amine Introduction

In some synthetic strategies, the construction of the four-membered cyclobutane ring is the initial key step. These methods often involve cycloaddition reactions or ring contractions. A classic approach to functionalized cyclobutanes is the [2+2] cycloaddition of alkenes. organic-chemistry.org For instance, the photocycloaddition of an appropriately substituted alkene with another alkene can generate a cyclobutane ring that can be further elaborated to introduce the methylamine (B109427) functionality. researchgate.net

Another strategy involves the ring contraction of larger rings, such as pyrrolidines. acs.org Specific pyrrolidine (B122466) derivatives, when treated with certain reagents, can undergo nitrogen extrusion and ring contraction to form a cyclobutane ring. acs.org This cyclobutane product can then be functionalized to yield this compound.

Palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides can also produce various cyclobutane structures, which can serve as precursors. organic-chemistry.org

Amination Reactions Applied to Cyclobutyl Precursors

Direct amination of cyclobutyl precursors is another viable route. Reductive amination of cyclobutanecarboxaldehyde (B128957) with ammonia (B1221849), followed by reduction, can yield this compound. Similarly, reacting a cyclobutyl halide, such as cyclobutyl bromide, with an amine source can introduce the amino group. The synthesis of cyclobutyl bromide itself can be achieved from cyclopropyl-carbinol and hydrobromic acid. google.com

A notable method is the Schmidt reaction, where cyclobutanecarboxylic acid reacts with hydrazoic acid to form cyclobutylamine, which can then be elaborated to this compound. orgsyn.org This one-step conversion from the carboxylic acid offers an efficient alternative to the multi-step Hofmann rearrangement. orgsyn.org

Enantioselective and Stereocontrolled Synthesis of Chiral this compound Analogues

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric methods to synthesize chiral derivatives of this compound. These strategies aim to control the stereochemistry at the carbon atom bearing the amine group or at other positions on the cyclobutane ring.

Asymmetric Catalysis in the Preparation of Chiral this compound Derivatives

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov In the context of this compound derivatives, this can involve several approaches:

Asymmetric Hydrogenation: The asymmetric transfer hydrogenation of a corresponding BCP-ketone (bicyclo[1.1.1]pentanones) can produce chiral alcohols, which can be converted to chiral amines. nih.gov This strategy, while demonstrated for a related bicyclic system, highlights a potential pathway for chiral cyclobutyl compounds.

Rhodium-Catalyzed C-H Activation: Enantioselective rhodium-catalyzed C-H activation has been used to synthesize α-chiral BCPs, which are analogues of bioactive compounds. nih.gov This methodology could potentially be adapted for the synthesis of chiral this compound derivatives.

Iridium-Catalyzed Asymmetric Allylic Substitution: A direct method for creating an adjacent chiral center involves the iridium-catalyzed asymmetric allylic substitution of a BCP–zinc complex. nih.gov

Brønsted Acid Catalysis: Chiral Brønsted acids, such as N-triflyl phosphoramide, have been shown to catalyze the enantioselective isomerization of bicyclo[1.1.0]butanes to chiral cyclobutenes, which are versatile intermediates for further synthesis. nih.gov

Table 2: Asymmetric Catalytic Approaches for Chiral Cyclobutane Derivatives

Catalytic System Reaction Type Key Feature Reference(s)
Rhodium-based catalysts C-H Activation Enantioselective functionalization of C-H bonds nih.gov
Iridium/phosphoramidite catalysts Allylic Substitution Direct formation of an adjacent chiral center nih.gov
Chiral Brønsted acids Isomerization Enantioselective synthesis of chiral cyclobutenes nih.gov

Chiral Pool Approaches Utilizing this compound Building Blocks

The chiral pool refers to the collection of abundant, enantiopure natural products like amino acids, sugars, and terpenes that can be used as starting materials in synthesis. wikipedia.orgscripps.edu While this compound itself is not a direct member of the natural chiral pool, enantiomerically enriched cyclobutane derivatives can be synthesized and then utilized as chiral building blocks. enamine.net

The strategy involves starting with a readily available chiral molecule and transforming it into the desired chiral this compound analogue. This often involves a series of stereochemically controlled reactions to build the cyclobutane ring onto the chiral scaffold or to modify the existing chiral starting material to incorporate the cyclobutane motif. For example, a chiral amino acid could potentially be used to induce chirality in a cyclobutane-forming reaction.

Enzymatic C-H oxidation is a powerful technique to functionalize readily available starting materials, thereby expanding the chiral pool. nih.gov This biocatalytic approach could be envisioned to create chiral cyclobutane precursors that can be converted to chiral this compound derivatives.

Diastereoselective Synthetic Strategies for this compound Scaffolds

The stereocontrolled synthesis of highly substituted cyclobutane structures is a critical aspect of developing new therapeutic agents. acs.orgnih.gov Recent advancements have provided several diastereoselective strategies for creating cyclobutane scaffolds, which can be precursors to or derivatives of this compound.

One notable method involves the Rh(III)-catalyzed reaction between 2-aryl quinazolinones and alkylidenecyclopropanes. acs.orgnih.gov This approach results in the synthesis of substituted cyclobutanes through a concerted N-C bond formation and C-C bond cleavage. acs.orgnih.gov The use of a Rh(III) catalyst in conjunction with hexafluoroisopropanol (HFIP) as a solvent is crucial for facilitating the formation of the cyclobutane ring. acs.orgnih.gov This method demonstrates broad substrate scope and high functional group tolerance. acs.org

Another strategy is the Michael addition onto cyclobutenes, which allows for the diastereoselective synthesis of N-heterocycle-substituted cyclobutanes from readily available bromocyclobutanes. nih.govresearchgate.net This method efficiently incorporates various N-nucleophiles, such as imidazoles and azoles, expanding the chemical diversity of these building blocks for medicinal chemistry. nih.govresearchgate.net

Furthermore, the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with reagents like triazolinedione or nitrosoarenes offers a pathway to diastereoselectively synthesize multi-substituted cyclobutanes. rsc.org Subsequent cleavage of the newly formed N–N or N–O bonds yields cyclobutane derivatives with cis-1,3-heteroatom substitutions. rsc.org Sequential photocatalysis has also emerged as a powerful tool. nih.gov For instance, 3-chloromaleimides can undergo a [2+2] photocycloaddition with alkynes or alkenes, followed by a photoredox-catalyzed dechlorinative C-C bond-forming reaction to create densely functionalized cyclobutanes with all-carbon quaternary stereocenters. nih.gov

These diverse strategies provide chemists with a range of tools to produce complex, stereodefined this compound scaffolds for various applications.

Table 1: Comparison of Diastereoselective Synthetic Strategies for Cyclobutane Scaffolds

MethodKey Reagents/CatalystsKey Features
Rh(III)-Catalyzed C-C CleavageRh(III) catalyst, Alkylidenecyclopropanes, HFIPForms highly substituted cyclobutanes; broad substrate scope. acs.orgnih.gov
Michael AdditionBromocyclobutanes, N-nucleophiles (e.g., imidazoles)Efficiently incorporates N-heterocycles. nih.govresearchgate.net
Cycloaddition of BCBsBicyclo[1.1.0]butanes, Triazolinedione/NitrosoarenesProduces multi-substituted cyclobutanes with cis-1,3-heteroatom substitutions. rsc.org
Sequential Photocatalysis3-Chloromaleimides, Alkynes/Alkenes, PhotocatalystCreates densely functionalized cyclobutanes with quaternary stereocenters. nih.gov

This compound as a Versatile Building Block in Complex Molecule Synthesis

This compound, with its characteristic four-membered ring and primary amine group, serves as a valuable building block in the synthesis of more complex organic molecules. guidechem.comcymitquimica.com Its unique structural features, including ring strain and the reactive amine functionality, allow it to participate in a variety of chemical transformations. cymitquimica.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the structural elements of all starting materials, are highly efficient for generating molecular diversity. organic-chemistry.orgfrontiersin.orgnih.gov Primary amines like this compound are common components in many well-known MCRs. organic-chemistry.orgbeilstein-journals.orgnih.gov

While direct examples of this compound in specific named MCRs like the Ugi or Passerini reactions are not extensively detailed in the provided context, its primary amine functionality makes it a suitable candidate for such transformations. organic-chemistry.orgbeilstein-journals.org For instance, in a Mannich reaction, a primary amine reacts with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound. organic-chemistry.orgbeilstein-journals.org Similarly, the Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. beilstein-journals.org

Recent research has focused on developing novel MCRs to construct complex scaffolds. For example, a visible-light-induced multicomponent cascade reaction has been developed to synthesize cyclobutanes by merging an aldol (B89426) reaction and a Wittig reaction with a [2+2] cycloaddition. researchgate.net Although this example doesn't directly use this compound as a starting material, it highlights the utility of MCRs in constructing the cyclobutane core itself. researchgate.net

The cyclobutane ring is a structural feature in a diverse array of natural products, including alkaloids, terpenoids, and steroids, many of which exhibit significant biological activities. rsc.orgresearchgate.netrsc.orgopenmedicinalchemistryjournal.com The synthesis of these complex molecules often relies on strategies to construct the strained four-membered ring stereoselectively. rsc.orgresearchgate.netrsc.org

This compound and its derivatives can serve as key intermediates in the synthesis of natural product analogs. nih.gov For example, the synthesis of cyclobutane lignans, a class of compounds with potential antifungal, antiviral, and anticancer properties, has been achieved through methods like photoinduced electron transfer. nih.gov While these syntheses may not start from this compound itself, they construct the core cyclobutane structure that is a part of the amine.

The development of methods for the late-stage functionalization of four-membered rings is also crucial. rsc.org This allows for the modification of a core cyclobutane-containing molecule to produce a library of analogs for structure-activity relationship (SAR) studies, a key process in drug discovery. rsc.org Chemoenzymatic synthesis, which uses enzymes to perform selective transformations, is an emerging technique for creating stereocenters in small molecules that can then be used as building blocks for natural product synthesis. mdpi.com

This compound is a precursor for a variety of advanced synthetic intermediates, which are molecules that are themselves starting points for more complex targets, particularly in medicinal chemistry. guidechem.com The primary amine can be readily modified through reactions like acylation, alkylation, and oxidation to create a diverse range of derivatives.

One area of development is the creation of "overbred intermediates," which are complex, often polycyclic molecules designed to be fragmented in later synthetic steps to reveal the desired target structure. nih.gov Cyclobutane-based overbred intermediates have been used in the total synthesis of natural products. nih.gov

Enzymatic C-H hydroxylation offers a modern approach to creating valuable bifunctional intermediates from cyclobutylamine derivatives. nih.gov Engineered P450 enzymes can selectively hydroxylate the cyclobutane ring at chemically unactivated sites with high regio- and stereoselectivity. nih.gov These hydroxylated products can then be further functionalized at either the amine or the newly introduced alcohol, providing rapid access to diverse molecular collections for fragment-based drug discovery. nih.gov For example, selective O-functionalization of these intermediates has been used in the synthesis of a probenecid (B1678239) derivative and a key intermediate for potential PDE10 inhibitors. nih.gov

Table 2: Examples of Advanced Intermediates from Cyclobutylamine Derivatives

Intermediate TypeSynthetic MethodPotential ApplicationReference
Hydroxylated CyclobutylaminesEnzymatic C-H hydroxylation (P450)Bifunctional building blocks for drug discovery nih.gov
Spirocyclic PiperidinesDiels-Alder / Michael AdditionLigands for σ1 receptors rsc.org
Cyclobutane LignansPhotoinduced Electron TransferAntifungal, antiviral, anticancer agents nih.gov
"Overbred Intermediates"Various (e.g., photochemical)Synthesis of complex carbocyclic molecules nih.gov

Reaction Mechanisms and Rearrangements Involving this compound

The strained nature of the cyclobutane ring makes this compound and its derivatives susceptible to a variety of rearrangements, particularly those involving carbocationic intermediates.

When a positive charge is generated on the carbon adjacent to the cyclobutane ring, as in the case of treating this compound with nitrous acid, a characteristic rearrangement known as the Demjanov rearrangement can occur. smartstartinstitute.comepdf.pubvmou.ac.in This reaction generates an unstable primary carbocation, which can undergo a 1,2-alkyl shift, leading to ring expansion. smartstartinstitute.comugent.be

The treatment of this compound with nitrous acid results in a mixture of products. smartstartinstitute.comvmou.ac.inosti.gov This includes the expected cyclobutylcarbinol (from direct trapping of the initial carbocation by water), but also a significant amount of the ring-expanded product, cyclopentanol. osti.govslideshare.net Elimination products such as cyclopentene (B43876) and methylenecyclobutane (B73084) are also formed. vmou.ac.inslideshare.net The driving force for the ring expansion is the relief of ring strain and the formation of a more stable secondary carbocation (the cyclopentyl cation) from the less stable primary carbocation (the cyclobutylmethyl cation). smartstartinstitute.com

A related and synthetically useful reaction is the Tiffeneau-Demjanov rearrangement. numberanalytics.comslideshare.netwikipedia.org This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to yield a ring-expanded ketone. numberanalytics.comslideshare.netwikipedia.org The reaction proceeds through a diazonium ion intermediate, which undergoes a concerted rearrangement with loss of nitrogen gas to form the ring-expanded product. numberanalytics.com This rearrangement is particularly effective for synthesizing five, six, and seven-membered rings and has broad applications in the synthesis of complex cyclic and polycyclic systems. wikipedia.org

Table 3: Products of the Demjanov Rearrangement of this compound

ProductFormation Pathway
CyclopentanolRing expansion (carbocation rearrangement) followed by nucleophilic attack. osti.govslideshare.net
CyclobutylcarbinolDirect nucleophilic attack on the initial carbocation. vmou.ac.inosti.gov
CyclopenteneRing expansion followed by elimination of a proton. slideshare.net
MethylenecyclobutaneElimination of a proton from the initial carbocation. vmou.ac.inslideshare.net

Nucleophilic Substitution Reactions with this compound

This compound, as a primary amine, readily functions as a nucleophile in a variety of substitution reactions. Its nucleophilic character allows for the straightforward synthesis of N-substituted derivatives through reactions like alkylation and acylation, which are fundamental for creating more complex molecules. The primary amine group can attack electron-deficient centers, leading to the displacement of a leaving group and the formation of a new carbon-nitrogen or heteroatom-nitrogen bond. wikipedia.org

The reactivity of this compound in nucleophilic substitutions is influenced by the steric bulk of the cyclobutyl group, which can affect the reaction rates and selectivity compared to less hindered amines. Nevertheless, it serves as a versatile building block for preparing a diverse range of derivatives. Common transformations include reactions with alkyl halides, acid chlorides, and anhydrides to yield secondary amines, tertiary amines, and amides, respectively. smolecule.com For instance, the reaction with an alkyl halide introduces an alkyl group onto the nitrogen atom, a process known as N-alkylation. Similarly, acylation with agents like acryloyl chloride can produce unsaturated amides, which are precursors for further synthetic manipulations. nih.gov

More advanced methods have also been developed. For example, selective alkynylation of the picolinamide (B142947) of this compound at the γ-position has been reported. acs.org Furthermore, traditional syntheses of complex cyclobutylmethylamine derivatives often relied on multistep protocols involving double SN2 alkylation of compounds like diethyl malonate with 1,3-dibromopropane (B121459) derivatives, followed by reduction or further alkylation steps to introduce the amine functionality. nih.gov These methods highlight the importance of nucleophilic substitution in building the foundational structures of this compound derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

Reaction TypeReagent ClassProduct ClassResearch FindingCitation
N-Alkylation Alkyl HalidesSecondary/Tertiary AminesThe primary amine acts as a nucleophile, displacing a halide to form N-alkylated derivatives. Can be further alkylated to form tertiary amines. smolecule.com
N-Acylation Acid Chlorides, AnhydridesAmidesReaction with acylating agents yields corresponding amides. This is a common strategy to create precursors for more complex structures. smolecule.comnih.gov
Alkynylation Picolinamide derivativeγ-Alkynylated AmineSelective alkynylation can be achieved at the γ-position of the cyclobutyl ring when using the picolinamide of this compound. acs.org
Ring Formation 1,3-DibromopropaneCyclobutane DerivativesA traditional method to form the cyclobutane ring involves double SN2 alkylation of a malonate-type nucleophile with a 1,3-dihalopropane. nih.gov

Addition Reactions of Unsaturated this compound Precursors

Addition reactions are pivotal in organic synthesis for transforming unsaturated compounds, such as those containing C=C or C≡C bonds, into more complex, saturated structures. curlyarrows.comwou.edu For unsaturated precursors of this compound, where either the ring or a side chain contains a double bond, these reactions offer a direct pathway to functionalized derivatives. The electron-rich nature of the π-bond in an alkene makes it susceptible to attack by electrophiles, initiating the addition process. scienceready.com.au

A key class of addition reactions is the Michael addition, or conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). researchgate.netmasterorganicchemistry.com An unsaturated this compound derivative, for example, a γ-lactam, can act as a Michael acceptor. The conjugated system in 1,5-dihydro-2H-pyrrol-2-ones, which are unsaturated γ-lactam derivatives, possesses latent reactivity for further modifications. nih.govresearchgate.net Nucleophiles such as amines, thiolates, or enolates can add to the β-carbon of this system. masterorganicchemistry.com

Other significant addition reactions for unsaturated precursors include hydrogenation, halogenation, and hydrohalogenation. wou.edu

Hydrogenation : The addition of hydrogen (H₂) across the double bond, typically in the presence of a metal catalyst like palladium or platinum, converts an unsaturated precursor into its saturated this compound analogue. wou.eduscienceready.com.au

Halogenation : This involves the addition of a halogen, such as Br₂ or Cl₂, across the double bond to form a di-halogenated derivative.

Hydrohalogenation : An alkene precursor can react with a hydrogen halide (e.g., HBr, HCl) to yield a halogenated alkane. scienceready.com.au

Hydration : The addition of water across the double bond, usually catalyzed by an acid, results in the formation of an alcohol. wou.eduscienceready.com.au

These reactions are fundamental for elaborating the structure of unsaturated this compound precursors, allowing for the introduction of diverse functional groups and stereocenters.

Table 2: Potential Addition Reactions for Unsaturated this compound Precursors

Reaction TypeReagentProduct TypeMechanistic FeatureCitation
Michael Addition Nucleophiles (e.g., Enolates, Amines)Conjugate AdductAddition of a nucleophile to the β-carbon of an α,β-unsaturated system, such as an unsaturated lactam. researchgate.netmasterorganicchemistry.com
Hydrogenation H₂ / Metal Catalyst (Pd, Pt)Saturated AlkaneAddition of two hydrogen atoms across the C=C double bond, leading to saturation. wou.eduscienceready.com.au
Halogenation Halogens (Br₂, Cl₂)DihaloalkaneAddition of two halogen atoms across the C=C double bond. wou.edu
Hydrohalogenation Hydrogen Halides (HBr, HCl)MonohaloalkaneAddition of a hydrogen atom and a halogen atom across the C=C double bond. scienceready.com.au
Hydration H₂O / Acid CatalystAlcoholAddition of a hydroxyl group and a hydrogen atom across the C=C double bond. wou.eduscienceready.com.au

Mechanisms of Cycloaddition Reactions Incorporating this compound Moieties

Cycloaddition reactions are powerful tools for constructing cyclic systems, such as the cyclobutane ring, often in a single, stereospecific step. numberanalytics.comresearchgate.net These reactions are classified based on the number of π-electrons involved from each component, with [2+2] and [4+2] cycloadditions being the most common. numberanalytics.comfiveable.me The mechanisms of these reactions are critical as they dictate the stereochemistry and regioselectivity of the products.

A significant development in the synthesis of this compound derivatives is the palladium-catalyzed coupling of 1,5-diene-2-yl triflates with amine nucleophiles, which directly affords exo-methylenecyclobutanes bearing a dialkylaminomethyl group. nih.gov This reaction represents a metal-catalyzed alkene carboamination that forms a four-membered ring. Mechanistically, this transformation is distinct from similar reactions using carbon-based nucleophiles like malonates. The reaction with amine nucleophiles proceeds via a mechanism that results in a net anti-addition to the alkene. nih.gov This is in contrast to the syn-addition observed with malonate nucleophiles, suggesting a change in the reaction mechanism is required to obtain the different regioisomeric products. nih.gov The presence of water can also play a key role in modulating the relative rates of competing pathways within the catalytic cycle. nih.gov

Another major class of cycloadditions is the [2+2] reaction, which typically involves two alkene components reacting to form a cyclobutane ring. numberanalytics.com These reactions can be initiated thermally or photochemically. researchgate.net For instance, cobalt-catalyzed enantioselective [2+2] cycloadditions between alkynes and alkenyl derivatives have been developed to produce functionalized cyclobutenes, which are valuable precursors to cyclobutanes. nih.gov The mechanism often involves the formation of a metallacyclic intermediate. While thermal [2+2] cycloadditions are sometimes symmetry-forbidden, photochemical pathways or the use of transition metal catalysts can facilitate the reaction. fiveable.me The stereochemistry of the starting materials is often preserved in the product, making these reactions highly stereospecific. numberanalytics.com In reactions involving conjugated dienes, the formation of a four-membered cyclobutane ring can be favored over a six-membered ring, particularly with fluorinated alkenes. researchgate.net

1,3-dipolar cycloadditions represent another versatile route, where a 1,3-dipole reacts with a π-system (the dipolarophile) to form a five-membered heterocyclic ring. youtube.com While not directly forming a cyclobutane ring, these reactions can be applied to unsaturated this compound derivatives to introduce complex heterocyclic moieties. novapublishers.comrsc.org The mechanism is typically concerted, proceeding in a single step. youtube.com

Exploration of Cyclobutylmethanamine in Medicinal Chemistry and Drug Discovery Programs

Cyclobutylmethanamine as a Core Scaffold for Bioactive Compound Libraries

The this compound framework serves as a versatile core scaffold for the construction of bioactive compound libraries. enamine.netmedchemexpress.commedchemexpress.com These libraries, which consist of large collections of structurally related compounds, are essential tools in high-throughput screening (HTS) campaigns aimed at identifying new hit and lead compounds for drug discovery programs. manuscriptpoint.com The rigid, non-planar nature of the cyclobutane (B1203170) ring provides a distinct three-dimensional vector for substituents, allowing for the exploration of chemical space in a way that is not achievable with more traditional linear or aromatic scaffolds. cambridgemedchemconsulting.com This sp³-rich feature is increasingly sought after in modern drug design to improve properties such as solubility and to escape the "flatland" of aromatic-heavy compound collections.

Scaffold hopping is a key strategy in medicinal chemistry that involves replacing the central core of a known active compound with a structurally novel scaffold while retaining the original biological activity. uniroma1.itnih.gov this compound can be employed as a bioisosteric replacement for other cyclic or acyclic motifs. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. nih.govu-strasbg.fr

This strategy is often used to:

Improve potency and selectivity. uniroma1.it

Enhance pharmacokinetic properties (e.g., metabolic stability, solubility). u-strasbg.fr

Navigate around existing patents to generate novel intellectual property. uniroma1.it

For instance, a flexible alkylamine chain in a lead compound could be replaced with the more conformationally restricted this compound moiety. This modification can lock the molecule into a more bioactive conformation, potentially leading to improved binding affinity for its biological target. nih.gov The replacement of a different cycloalkyl group, such as a cyclopropyl (B3062369) or cyclopentyl group, with a cyclobutane can subtly alter the size, shape, and electronic properties, which can fine-tune the compound's interaction with a target receptor. nih.govrsc.org

A "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. cambridgemedchemconsulting.comnih.govresearchgate.net These scaffolds provide a template for the development of ligands for various receptors or enzymes through the modification of appended functional groups. nih.gov The cyclobutane ring, as part of the this compound structure, can contribute to the formation of such privileged structures.

Its defined three-dimensional geometry allows it to present substituents in specific spatial orientations, which can be crucial for interacting with the binding pockets of different proteins. nih.govcambridgemedchemconsulting.com By decorating the this compound core with different chemical groups, medicinal chemists can generate libraries of compounds targeted at entire families of proteins, such as G-protein coupled receptors (GPCRs) or kinases. nih.govnih.gov The inherent drug-like properties often associated with these rigid scaffolds make them an excellent starting point for lead discovery, increasing the efficiency of the drug development process. nih.gov

Combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.gov This technology is a cornerstone of modern drug discovery, allowing for the efficient exploration of structure-activity relationships. nih.gov this compound is a valuable building block in this context due to its chemical stability and the presence of a reactive primary amine group.

The amine functionality provides a convenient handle for derivatization, allowing for the attachment of a wide variety of substituents using well-established chemical reactions (e.g., amide bond formation, reductive amination). This facilitates the parallel synthesis of large libraries of compounds where the this compound core is systematically decorated with diverse chemical functionalities. youtube.com These libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities. benthamscience.com The use of microdroplet technologies can further accelerate this process, enabling millions of unique reactions to be performed and screened in a miniaturized format. youtube.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry. SAR studies correlate the chemical structure of a compound with its biological activity, while SPR studies link the structure to its physicochemical properties. rsc.orgresearchgate.net For this compound derivatives, these studies involve systematically modifying the structure—for instance, by altering substituents on the cyclobutane ring or the amine—and evaluating the impact on biological efficacy and properties like solubility and metabolic stability. benthamscience.com

The this compound moiety can significantly influence a molecule's binding affinity and functional activity at a biological target. The size and puckered conformation of the cyclobutane ring, in contrast to smaller (cyclopropyl) or larger (cyclopentyl) rings, can be critical for optimal fit within a receptor's binding pocket. nih.gov

For example, in the context of opioid receptor modulators, the N-substituent on the morphinan (B1239233) scaffold plays a crucial role in determining affinity and efficacy. Replacing an N-cyclopropylmethyl group with an N-cyclobutylmethyl group can alter the interaction with the receptor. Studies on fentanyl analogs have shown that the size and bulk of substituents can impact potency and efficacy at the µ-opioid receptor (MOR) by affecting how the drug fits into the binding cavity. nih.gov Similarly, for a series of epoxymorphinan derivatives, modifications to the core structure, including the nature of the N-substituent, were shown to be critical for binding affinity at all three opioid receptors (μ, δ, and κ). nih.gov

The table below illustrates hypothetical SAR data for a series of receptor ligands where the cycloalkylmethylamine side chain is varied.

CompoundN-SubstituentReceptor Binding Affinity (Ki, nM)Functional Efficacy (% of Max Response)
1-CH₂-cyclopropyl1.595% (Full Agonist)
2-CH₂-cyclobutyl5.260% (Partial Agonist)
3-CH₂-cyclopentyl15.855% (Partial Agonist)
4-CH₂-CH(CH₃)₂ (isobutyl)45.020% (Weak Partial Agonist)

Modifications involving the this compound moiety can profoundly affect a drug's pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The introduction of the rigid cyclobutane ring can block sites of metabolism that might be present in a more flexible acyclic analogue, thereby increasing the metabolic stability and half-life of the compound. nih.gov

The table below shows hypothetical data on how modifying a lead compound with different cycloalkylmethylamine groups can affect key pharmacokinetic parameters.

Compound AnalogueMetabolic Stability (t½, min in liver microsomes)Aqueous Solubility (µg/mL)Membrane Permeability (Papp, 10⁻⁶ cm/s)
Propylamine152505.0
Cyclopropylmethanamine351808.5
This compound7512012.0
Cyclopentylmethanamine608515.5

Application of this compound in Fragment-Based Drug Design (FBDD) and Lead Optimization

The strategic incorporation of small, three-dimensional (3D) molecular fragments has become a cornerstone of modern medicinal chemistry, offering a pathway to novel chemical space and improved drug-like properties. Among these, this compound has emerged as a particularly valuable building block in fragment-based drug design (FBDD) and lead optimization. Its unique conformational properties and synthetic tractability make it an attractive scaffold for developing potent and selective therapeutics.

Identification of this compound as a Key Fragment in Drug Discovery

Fragment-based drug discovery commences with the screening of a library of low molecular weight compounds to identify those that bind to a biological target. The success of this initial step hinges on the quality and diversity of the fragment library. This compound and its derivatives are increasingly included in these libraries due to the advantageous properties conferred by the cyclobutane ring.

The cyclobutane moiety is an underrepresented yet highly attractive scaffold in FBDD. vu.nlnih.gov Unlike flat, aromatic systems that have historically dominated fragment libraries, the puckered nature of the cyclobutane ring provides a distinct three-dimensional geometry. vu.nlnih.gov This 3D character can lead to improved solubility, enhanced metabolic stability, and the potential for establishing more specific interactions with the target protein, ultimately contributing to higher ligand efficiency. vu.nl

The identification of cyclobutane-containing fragments, such as this compound, in screening campaigns is often followed by structural biology studies, like X-ray crystallography, to elucidate the binding mode. These studies can reveal that the cyclobutyl group makes favorable van der Waals contacts within a hydrophobic pocket of the target protein. The primary amine of this compound provides a crucial interaction point, often forming hydrogen bonds or salt bridges with key residues in the binding site. This dual functionality—a 3D scaffold for occupying space and a primary amine for specific interactions—makes this compound a potent and versatile fragment.

Fragment Elaboration and Linker Design Utilizing this compound

Once a fragment like this compound is identified as a "hit," the next stage in FBDD is to elaborate its structure to increase affinity and potency. The primary amine of this compound serves as a convenient and synthetically accessible "growth vector." vu.nl This allows medicinal chemists to systematically add other chemical groups to explore the surrounding binding pocket and establish additional interactions with the target.

Furthermore, the this compound motif can be employed as a rigid linker in fragment linking strategies. In this approach, two different fragments that bind to adjacent sub-pockets of a target are connected. A rigid linker, such as the cyclobutane ring, is often preferred over a more flexible aliphatic chain because it reduces the entropic penalty upon binding, which can lead to a significant improvement in affinity. The defined stereochemistry of substituted cyclobutanes (cis/trans isomers) also allows for precise control over the spatial orientation of the linked fragments, enabling a more rational approach to linker design.

Optimization of Lead Compounds via this compound Functionalization

Structure-activity relationship (SAR) studies have demonstrated that the cyclobutane ring is often crucial for the potency of a lead compound. nih.gov For instance, in the development of certain kinase inhibitors, the replacement of a cyclobutane group with a larger or smaller cycloalkane, or with an acyclic substituent, has been shown to result in a significant drop in activity. nih.gov This highlights the importance of the specific size and conformational properties of the cyclobutane ring for optimal interaction with the target.

Functionalization of the amine in a this compound-containing lead compound allows for the fine-tuning of its physicochemical properties. For example, acylation or sulfonylation of the amine can modulate its basicity and hydrogen bonding capacity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

The following table provides examples of how the incorporation of a cyclobutane moiety, a core feature of this compound, has been instrumental in the development of potent inhibitors for various biological targets.

Compound/SeriesTargetKey FindingsReported Activity (IC50)
N9-cis-cyclobutylpurine derivativesCDK2 and CDK5A novel 6-aminopurine scaffold with an N9-cis-cyclobutyl moiety was designed based on known CDK inhibitors. SAR studies led to the identification of potent inhibitors. nih.govCompound 8l : CDK2 IC50 = 2.1 nM, CDK5 IC50 = 4.8 nM nih.gov
Spiro[cyclobutane-1,3′-indol]-2′-amine derivativesG9a histone methyltransferaseSAR studies revealed that the spirocyclic cyclobutane ring was critical for potency. Replacement with cyclopentane (B165970) or cyclohexane (B81311) led to a significant loss of activity. nih.govCompound 23 (A-366) was found to be an optimal and potent inhibitor. nih.gov
Cyclobutyl-substituted diazepane derivativesH3 ReceptorCyclobutyl derivatives exhibited an optimal balance of microsomal stability, plasma and brain concentrations, and receptor occupancy. nih.govCompounds 37 and 38 were identified as having a favorable overall profile. nih.gov

Computational and Theoretical Chemistry Insights into Cyclobutylmethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of Cyclobutylmethanamine

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure and energy of molecules. wikipedia.org These methods provide fundamental insights into molecular stability and chemical reactivity. acs.org

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density, offering a favorable balance between accuracy and computational cost. wikipedia.orgnih.gov For this compound, DFT studies can illuminate its electronic properties and predict its reactivity. nih.gov A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. niscpr.res.in

Another important property derived from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for predicting how the molecule will interact with other chemical species. niscpr.res.inmdpi.com For this compound, the MEP would likely show a negative potential (red/yellow) around the nitrogen atom of the amine group due to its lone pair of electrons, indicating a site for electrophilic attack or hydrogen bonding. The cyclobutyl and methylene (B1212753) groups would exhibit a more neutral or slightly positive potential (blue/green), characteristic of hydrocarbon structures.

Illustrative Data Table: Calculated Electronic Properties of this compound

The following table presents hypothetical data that would be obtained from a DFT calculation on this compound, typically using a functional like B3LYP with a 6-311++G(d,p) basis set. nih.gov

PropertyCalculated ValueSignificance
HOMO Energy-8.5 eVIndicates electron-donating capability.
LUMO Energy1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap9.7 eVA large gap suggests high kinetic stability.
Dipole Moment1.5 DQuantifies the overall polarity of the molecule.
Mulliken Charge on N-0.65 eShows the partial negative charge on the nitrogen atom.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data. uwlax.edu They are crucial for performing accurate conformational analysis, which is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. mdpi.comresearchgate.net

The conformational landscape of this compound is primarily defined by two structural features: the puckering of the cyclobutane (B1203170) ring and the rotation around the single bond connecting the aminomethyl group to the ring. The cyclobutane ring itself is not planar; it adopts a puckered or "butterfly" conformation to relieve torsional strain, with a dihedral angle of about 25º. libretexts.org The aminomethyl substituent can be in either an axial or an equatorial position relative to the ring's puckering. Furthermore, rotation around the C-C bond of the side chain leads to different staggered and eclipsed orientations of the amine group relative to the ring.

Ab initio calculations, such as Møller–Plesset perturbation theory (MP2) or high-level DFT, can be used to optimize the geometry of each possible conformer and calculate its precise energy. nih.gov By comparing these energies, the most stable, lowest-energy conformation can be identified, which is the form the molecule is most likely to adopt. uwlax.edu

Illustrative Data Table: Relative Energies of this compound Conformers

This table shows representative results from an ab initio conformational analysis, indicating the relative stability of different hypothetical conformers.

Conformer DescriptionDihedral Angle (C-C-C-C)Torsion Angle (C-C-CH2-N)Relative Energy (kcal/mol)
Equatorial-Gauche25°60°0.00 (Global Minimum)
Equatorial-Anti25°180°0.85
Axial-Gauche25°60°1.50
Planar Ring (Transition State)N/A5.20

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound Derivatives

Molecular Dynamics (MD) simulations provide a detailed view of the atomic and molecular motions over time, offering insights into the dynamic behavior of molecules and their interactions. nih.govmdpi.com This technique is invaluable for studying complex processes like protein-ligand binding and the influence of solvents on molecular conformation. nih.govntu.edu.sg

In drug discovery, understanding how a small molecule (ligand) binds to a biological target like a protein is essential. rsc.org MD simulations are a cornerstone of this process. nih.gov A typical workflow begins with molecular docking, where a this compound-containing compound is computationally placed into the binding site of a protein. This initial pose is then used as the starting point for an MD simulation. mdpi.com

The simulation tracks the trajectory of every atom in the system (protein, ligand, and surrounding solvent) over a period of nanoseconds to microseconds. nih.gov This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the protein, and identify key intermolecular interactions. nih.gov For a this compound derivative, the cyclobutyl group would likely engage in hydrophobic or van der Waals interactions within a nonpolar pocket of the protein, while the amine group could form crucial hydrogen bonds with polar amino acid residues like Aspartate, Glutamate, or Serine. mdpi.com The simulation data can be further analyzed to calculate the binding free energy, a measure of the affinity between the ligand and the protein. nottingham.ac.uk

Illustrative Data Table: Key Interactions for a Hypothetical this compound-Protein Complex

This table exemplifies the type of analysis derived from an MD simulation, detailing the interactions between a ligand and a protein's active site.

Ligand MoietyProtein ResidueInteraction TypeAverage Distance (Å)Occupancy (%)
Amine Group (-NH2)ASP 120Hydrogen Bond2.985
Amine Group (-NH2)GLU 215Salt Bridge3.560
Cyclobutyl RingLEU 85Hydrophobic3.895
Cyclobutyl RingVAL 110Hydrophobic4.192

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. frontiersin.org Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models surround the solute with individual solvent molecules, offering a more detailed and realistic picture at a higher computational cost. nih.gov

For this compound, a polar protic solvent like water would be expected to form hydrogen bonds with the amine group. This interaction would stabilize conformations where the amine group is exposed to the solvent. In contrast, in a nonpolar solvent like chloroform or carbon tetrachloride, the molecule might adopt a more compact conformation to minimize unfavorable interactions between the polar amine group and the nonpolar solvent. acs.orgresearchgate.net MD simulations can be used to sample the conformational space of this compound in different solvents and determine the most populated conformational states in each environment. nih.gov

Illustrative Data Table: Solvent Influence on this compound Properties

This table demonstrates how key molecular properties might change when simulated in different solvent environments.

SolventDielectric ConstantCalculated Dipole Moment (D)Energy Difference (Equatorial vs. Axial) (kcal/mol)
Gas Phase1.01.521.50
Chloroform4.81.951.35
Water78.42.411.10

Chemoinformatics and Machine Learning Approaches for this compound-Based Compound Design

Chemoinformatics applies computational and informational techniques to solve problems in chemistry, particularly in the context of drug discovery. nih.govnih.gov When combined with machine learning (ML), it becomes a powerful tool for designing new molecules with desired properties. mdpi.comresearchgate.net

The process often involves creating Quantitative Structure-Activity Relationship (QSAR) models. nih.gov In a QSAR study, a set of molecules with known biological activities (e.g., a series of this compound derivatives) is analyzed. For each molecule, a large number of numerical values known as "molecular descriptors" are calculated. mdpi.com These descriptors encode various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.

An ML algorithm, such as a support vector machine or a neural network, is then trained on this dataset to find a mathematical relationship between the descriptors and the biological activity. nih.govnih.gov Once a robust QSAR model is built, it can be used to predict the activity of new, unsynthesized this compound-based compounds. This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the drug design pipeline. researchgate.netyoutube.com

Illustrative Data Table: Molecular Descriptors for this compound

The following table lists examples of descriptors that would be calculated for this compound to be used in a QSAR model.

Descriptor ClassDescriptor NameCalculated Value
PhysicochemicalMolecular Weight85.15 g/mol
PhysicochemicalLogP (Octanol-Water Partition)0.95
TopologicalTopological Polar Surface Area (TPSA)26.02 Ų
ConstitutionalNumber of Rotatable Bonds2
ElectronicNumber of Hydrogen Bond Donors1
ElectronicNumber of Hydrogen Bond Acceptors1

Predictive Modeling of Biological Activity of this compound Analogues

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry, enabling the prediction of the biological activity of novel compounds based on their physicochemical properties. While specific QSAR models exclusively for this compound analogues are not extensively documented in publicly available literature, the principles and methodologies are widely applied to structurally related compounds, such as those containing cyclobutane or cycloalkylamine moieties. These studies provide a framework for how such models would be developed for this compound derivatives.

The primary goal of a QSAR model is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This relationship is then used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts towards more potent molecules. The development of a robust QSAR model involves several key steps: compiling a dataset of compounds with known activities, calculating molecular descriptors that quantify various aspects of their structure, building a mathematical model using statistical methods, and rigorously validating the model's predictive power.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly insightful. In CoMFA, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated at various grid points. These field values are then used as independent variables to build a correlation with biological activity. The resulting models can be visualized as contour maps, highlighting regions where bulky groups (steric fields) or specific charge distributions (electrostatic fields) are predicted to increase or decrease activity. Such insights are invaluable for rational drug design.

The statistical validity of a QSAR model is crucial for its reliability. Key parameters used for validation are presented in the table below. A high squared correlation coefficient (r²) indicates a good fit for the training data, while a high cross-validated correlation coefficient (q²) suggests good internal predictive ability. The model's true predictive power is assessed using an external test set of compounds not used in model generation, measured by the predictive r² (pred_r²).

Table 1: Key Statistical Parameters for QSAR Model Validation

Parameter Description Acceptable Value
(Squared Correlation Coefficient)Measures the goodness of fit of the model to the training set data.> 0.6
(Cross-validated r²)Measures the internal predictive ability of the model (often determined by the leave-one-out method).> 0.5
pred_r² (Predictive r² for external test set)Measures the ability of the QSAR model to predict the activity of an external set of compounds.> 0.5
F-value (F-test value)Indicates the statistical significance of the model.High value indicates significance
SEE (Standard Error of Estimate)Measures the deviation of the predicted values from the experimental values.Low value indicates better model

For analogues of this compound, QSAR models would likely reveal the importance of the cyclobutane ring's puckered, three-dimensional structure in orienting key pharmacophoric groups for optimal interaction with a biological target. nih.gov The model could quantify how modifications to the amine group or substitutions on the cyclobutane ring affect steric, electronic, and hydrophobic properties, thereby influencing biological activity. nih.gov

Virtual Screening of Compound Libraries Containing this compound Scaffolds

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds for molecules that are likely to bind to a specific biological target. nih.gov This process significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving considerable time and resources. nih.gov For a unique and underrepresented scaffold like this compound, VS is an ideal tool to explore its potential in drug design. The rigid, three-dimensional nature of the cyclobutane ring makes it an attractive scaffold for developing specific and potent inhibitors. nih.govru.nl

The virtual screening process can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target protein is unknown, but a set of molecules with known activity is available. A pharmacophore model is constructed based on the common chemical features of the active molecules, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers, and their spatial arrangement. nih.govdovepress.com This pharmacophore model then serves as a 3D query to search compound libraries for molecules that match these features. For the this compound scaffold, a pharmacophore model would define the essential interactions of the amine group and potential substituents on the cyclobutane ring.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known (from X-ray crystallography or NMR, for example), molecular docking is the preferred method. nih.gov In this approach, each molecule from a library is computationally placed into the binding site of the target protein in various orientations and conformations. A scoring function then estimates the binding affinity for each pose. researchgate.net Compounds with the best (i.e., lowest) binding energy scores are selected as potential hits. The distinct, puckered conformation of the this compound scaffold can be exploited in SBVS to achieve specific interactions within a binding pocket that planar, aromatic scaffolds cannot. nih.gov

A typical workflow for a virtual screening campaign is outlined in the table below. It begins with the preparation of a large, diverse compound library and the target structure or pharmacophore model. A hierarchical screening approach is often used, starting with rapid, less computationally intensive methods to filter the library, followed by more rigorous and accurate methods like molecular docking and dynamic simulations for the most promising candidates. fortunejournals.comresearchgate.net

Table 2: General Workflow for a Virtual Screening Campaign

Step Description Methods / Tools Outcome
1. Library Preparation Sourcing and filtering a large database of compounds for drug-like properties.ZINC database, Enamine REAL, PubChem; Lipinski's Rule of FiveA curated library of millions of compounds ready for screening.
2. Target/Model Preparation Preparing the 3D structure of the target protein or generating a ligand-based pharmacophore model.Protein Data Bank (PDB); LigandScout, MOEA validated target structure or a robust pharmacophore query.
3. High-Throughput Screening Rapid initial screening of the entire library to remove non-binding or unsuitable molecules.Shape-based screening, pharmacophore filteringA reduced set of ~10⁴-10⁵ candidate compounds.
4. Molecular Docking More precise docking of the reduced set of compounds into the target's binding site.AutoDock, GLIDE, DOCKA ranked list of compounds based on predicted binding affinity.
5. Hit Selection & Refinement Visual inspection of top-ranked poses, clustering for chemical diversity, and selection of hits for acquisition or synthesis.PyMOL, Chimera; Clustering algorithmsA final selection of 20-100 diverse, high-scoring "hit" compounds.

The inclusion of the this compound scaffold in compound libraries for fragment-based drug discovery (FBDD) is also a promising strategy. nih.gov Its three-dimensional character and possession of accessible growth vectors make it an attractive starting point for developing more complex and potent drug candidates. nih.gov

Advanced Analytical Methodologies for the Characterization and Purity Assessment of Cyclobutylmethanamine

Spectroscopic Techniques for Structural Elucidation of Cyclobutylmethanamine and its Analogues

Spectroscopic methods are indispensable for probing the molecular structure of this compound, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical environment of each proton is revealed by its chemical shift (δ). The protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the amine group are expected to appear as a doublet, due to coupling with the single methine proton on the cyclobutane (B1203170) ring. The methine proton itself will likely present as a multiplet due to coupling with the adjacent methylene protons on both the side chain and the ring. The protons of the cyclobutane ring will exhibit complex multiplet signals further upfield. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides information on the carbon skeleton. Distinct signals are expected for the methylene carbon attached to the nitrogen, the methine carbon of the cyclobutane ring at the point of substitution, and the other methylene carbons within the cyclobutyl ring.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
-NH₂ 1.0 - 2.5 Broad Singlet N/A
-CH₂-N 2.5 - 2.8 Doublet ~7.0
-CH-(ring) 2.2 - 2.6 Multiplet -

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₂-N 45 - 50
-CH-(ring) 35 - 40
-CH₂-(ring) 25 - 30

Mass spectrometry (MS) is a crucial tool for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound.

Electron Impact (EI) ionization would lead to more extensive fragmentation. The molecular ion peak (M⁺) may be observed, but characteristic fragment ions are more prominent. A primary fragmentation pathway for primary amines is the alpha-cleavage, which for this compound would involve the loss of the cyclobutyl radical to produce a resonance-stabilized iminium ion. Another significant fragmentation would be the loss of ammonia (B1221849) from the molecular ion.

Expected Mass Spectrometry Data for this compound

Ion m/z (Mass-to-Charge Ratio) Description
[M+H]⁺ 86.15 Protonated molecule (in ESI-MS)
[M]⁺ 85.15 Molecular ion (in EI-MS)
[M - NH₃]⁺ 68.12 Loss of ammonia

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound by probing their vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands for the primary amine group, including a symmetric and an asymmetric N-H stretching vibration in the region of 3300-3500 cm⁻¹. An N-H bending (scissoring) vibration is also anticipated around 1590-1650 cm⁻¹. The C-H stretching vibrations of the cyclobutyl and methylene groups will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C-C stretching and C-H bending vibrations characteristic of the cyclobutyl ring structure.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in characterizing the C-C vibrations of the cyclobutane ring.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3300 - 3500 Medium
C-H Stretch (sp³ C-H) 2850 - 2960 Strong
N-H Bend (scissoring) 1590 - 1650 Medium
CH₂ Bend (scissoring) ~1450 Medium

Chromatographic Methods for Separation, Quantification, and Purity Determination

Chromatographic techniques are fundamental for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the purity assessment of this compound. nih.gov Given that this compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, several approaches can be employed:

Derivatization: Pre-column derivatization with a UV-active agent can be performed to allow for sensitive UV detection.

Alternative Detectors: The use of detectors such as an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or a Mass Spectrometer (MS) can enable the detection of non-UV active compounds like this compound. google.com

Reversed-phase chromatography, often using a C18 stationary phase, is a common separation mode. nih.govnih.gov The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention and separation can be optimized by adjusting the mobile phase composition and pH.

Typical HPLC/UHPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18, 2.1-4.6 mm i.d., 1.7-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or Trifluoroacetic Acid
Gradient Optimized gradient from low to high %B
Flow Rate 0.2 - 1.0 mL/min

| Detector | MS, ELSD, CAD, or UV (with derivatization) |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. The analysis of primary amines by GC can sometimes be complicated by peak tailing due to their basicity and interaction with active sites in the column. To mitigate this, base-deactivated columns are often employed. uni-muenchen.de

A flame ionization detector (FID) provides good sensitivity for hydrocarbon-containing molecules like this compound. For definitive identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice. researchgate.net Derivatization can also be used to improve the volatility and chromatographic behavior of the amine.

Typical GC Method Parameters for this compound Analysis

Parameter Condition
Column Base-deactivated, polar or mid-polar capillary column (e.g., wax-type or amine-specific phases)
Carrier Gas Helium or Hydrogen
Inlet Temperature 200 - 250 °C
Oven Program Temperature gradient starting from a low temperature (e.g., 50 °C) to ensure separation from other volatile components

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is a critical aspect in the analysis of chiral compounds such as this compound. Enantiomers, being non-superimposable mirror images, can exhibit different pharmacological and toxicological profiles. nih.gov Therefore, precise methods to separate and quantify individual enantiomers are essential. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and effective technique for determining the enantiomeric purity of chiral amines. nih.govmdpi.com

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. researchgate.net This interaction, which must be stereochemically specific, leads to the formation of transient diastereomeric complexes with different stability, resulting in different retention times on the chromatographic column. wikipedia.org For primary amines like this compound, several classes of CSPs have proven to be highly effective.

Polysaccharide-Based CSPs: These are among the most widely used CSPs for the separation of a broad range of chiral compounds. nih.govwikipedia.org Derivatives of cellulose (B213188) and amylose (B160209), particularly carbamate (B1207046) derivatives like amylose tris(3,5-dimethylphenylcarbamate), are highly effective. yakhak.org The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical structure of the polysaccharide polymer. wikipedia.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol or ethanol), is crucial for achieving optimal separation. yakhak.org The addition of small amounts of acidic or basic additives to the mobile phase can also significantly improve peak shape and resolution for basic compounds like amines. nih.gov

Cyclodextrin (B1172386) and Cyclofructan-Based CSPs: Cyclodextrins are cyclic oligosaccharides that can separate enantiomers based on an inclusion complexation mechanism. wikipedia.orgsigmaaldrich.com The hydrophobic interior of the cyclodextrin cavity interacts with the non-polar parts of the analyte, while the polar hydroxyl groups at the rim of the cavity can form hydrogen bonds. wikipedia.org Derivatized cyclofructans have also emerged as powerful chiral selectors, showing remarkable performance in separating the enantiomers of primary amines, often outperforming polysaccharide-based CSPs in polar organic mode. nih.gov

The selection of the appropriate CSP and mobile phase composition is determined through a screening process to identify the optimal conditions for the baseline separation of the this compound enantiomers, allowing for accurate quantification of enantiomeric excess (ee).

Table 1: Chiral Stationary Phases (CSPs) for the Separation of Primary Amines
CSP ClassChiral Selector ExamplePrimary Interaction MechanismTypical Mobile Phase ModesReference
Polysaccharide-BasedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, steric interactionsNormal Phase, Polar Organic, Reversed-Phase nih.govyakhak.org
Cyclodextrin-BasedDerivatized β-CyclodextrinInclusion complexation, hydrogen bondingReversed-Phase, Polar Organic wikipedia.orgsigmaaldrich.com
Cyclofructan-BasedDerivatized Cyclofructan 6Crown ether-like interactions, hydrogen bondingPolar Organic, Normal Phase nih.gov
Macrocyclic GlycopeptideTeicoplanin, VancomycinIonic interactions, hydrogen bonding, inclusionReversed-Phase, Polar Ionic, Polar Organic sigmaaldrich.com

Hyphenated Analytical Techniques for Comprehensive Characterization

For a thorough characterization of this compound, its derivatives, and potential metabolites, a single analytical technique is often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution for analyzing complex mixtures. nih.gov This approach combines the high resolving power of chromatography with the specific identification capabilities of spectroscopy, enabling both the separation and structural elucidation of individual components in a single analysis. nih.govmespharmacy.org

GC-MS and LC-MS/MS for Trace Analysis and Metabolite Identification of this compound Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are cornerstone hyphenated techniques for the trace analysis and identification of drug derivatives and metabolites. nih.govjmchemsci.com

GC-MS: This technique is well-suited for the analysis of volatile and thermally stable compounds. jmchemsci.com For a primary amine like this compound, direct analysis by GC can be challenging due to its polarity. Therefore, derivatization is a crucial step to reduce polarity and increase volatility. mdpi.com Silylation, using reagents to introduce a trimethylsilyl (B98337) (TMS) group, is a common method for amines, which makes them more amenable to GC separation. mdpi.com Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries for identification. jmchemsci.com

LC-MS/MS: This has become the method of choice for metabolomics and the analysis of compounds in complex biological matrices like plasma or urine. nih.govscienceopen.com LC is highly versatile and can separate a wide range of compounds without the need for derivatization. nih.gov The coupling of LC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and selectivity. In an LC-MS/MS system, after chromatographic separation, the analyte is ionized (e.g., by electrospray ionization, ESI) to form a molecular ion. This precursor ion is then selected and fragmented through collision-induced dissociation to produce a set of product ions. researchgate.net This process, known as Selected Reaction Monitoring (SRM) in targeted analysis, allows for highly specific detection and quantification, even at very low concentrations. scienceopen.com For unknown metabolite identification, the fragmentation pattern provides crucial structural information that helps to elucidate the structure of potential this compound derivatives, such as hydroxylated or conjugated forms. nih.govnih.gov

Table 2: Comparison of GC-MS and LC-MS/MS for Analysis of this compound Derivatives
TechniquePrincipleSample RequirementsPrimary ApplicationReference
GC-MSSeparates volatile/semi-volatile compounds; provides fragmentation patterns for identification.Must be volatile and thermally stable. Derivatization (e.g., silylation) often required for amines.Analysis of known derivatives, profiling of volatile metabolites. jmchemsci.commdpi.com
LC-MS/MSSeparates a wide range of compounds in liquid phase; provides structural information via fragmentation of selected ions.Soluble in mobile phase. No derivatization typically needed.Trace analysis in biological matrices, identification of unknown metabolites, quantification. nih.govscienceopen.com

Hyphenation with NMR (e.g., LC-NMR)

While MS provides invaluable data on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation. sumitomo-chem.co.jp The hyphenation of liquid chromatography with NMR (LC-NMR) directly couples the separation power of HPLC with the definitive structural information from NMR. mdpi.com This is particularly useful for distinguishing between isomers (structural or stereoisomers) that may have identical mass spectra. semanticscholar.org

An LC-NMR system directs the eluent from the HPLC column into a specialized flow cell within the NMR spectrometer's magnetic field. The NMR spectra are then acquired as the separated components pass through this cell. Due to the inherent sensitivity limitations of NMR compared to MS, several operational modes have been developed. sumitomo-chem.co.jpsemanticscholar.org

On-flow mode: NMR spectra are recorded continuously as the eluent flows through the probe. This method is fast but generally only suitable for high-concentration samples.

Stop-flow mode: When a peak of interest is detected (often by a parallel UV or MS detector), the HPLC flow is temporarily stopped, and the component is held within the NMR probe. semanticscholar.org This allows for longer acquisition times, significantly improving the signal-to-noise ratio and enabling more advanced 2D NMR experiments to be performed for detailed structural analysis. researchgate.net

Loop/Cartridge Storage: Peaks of interest are automatically collected into storage loops or onto solid-phase extraction (SPE) cartridges. The stored fractions can then be analyzed by the NMR spectrometer offline, which decouples the separation from the detection and allows for extended analysis times without being limited by the chromatography run time. researchgate.net

Recent advancements, including the use of high-field magnets, cryogenic probes, and sophisticated solvent suppression techniques, have greatly enhanced the sensitivity and practicality of LC-NMR, making it a robust tool for the comprehensive characterization of compounds like this compound and its metabolites. sumitomo-chem.co.jpmdpi.com

Table 3: Operational Modes of LC-NMR
ModeDescriptionAdvantagesDisadvantagesReference
On-Flow (Continuous Flow)NMR spectra are acquired continuously as the eluent passes through the NMR flow cell.Fast; provides NMR information for all eluting peaks in a single run.Low sensitivity; limited to high concentration analytes.
Stop-FlowThe chromatographic flow is halted when a peak of interest enters the flow cell, allowing for longer NMR acquisition.Greatly improved sensitivity; allows for advanced 2D NMR experiments.Time-consuming; only pre-selected peaks can be analyzed in detail per run. semanticscholar.org
Loop/Cartridge Storage (Offline)Eluted peaks are collected in storage loops or on SPE cartridges for later, offline NMR analysis.Maximizes sensitivity; decouples separation from detection; allows for very long acquisition times.More complex setup; potential for sample degradation during storage. researchgate.net

Emerging Research Frontiers and Future Directions for Cyclobutylmethanamine Centered Research

Development of Novel Catalytic Systems for Cyclobutylmethanamine Transformations

The development of efficient catalytic systems is crucial for unlocking the full synthetic potential of this compound and its derivatives. Research in this area is focused on creating novel methods for carbon-hydrogen (C-H) bond functionalization, asymmetric synthesis, and other key chemical transformations.

A significant area of advancement is the use of transition metal catalysis to directly modify the cyclobutane (B1203170) core. For instance, palladium-catalyzed C-H arylation has been explored for cyclobutylamine (B51885), a close structural analog. This strategy often employs a transient directing group to guide the catalyst to a specific C-H bond, enabling the formation of cis-3-arylcyclobutan-1-amine products in a single step. Similar methodologies could be adapted for this compound, providing a direct route to structurally complex derivatives.

Furthermore, cycloruthenated complexes are gaining attention for their unique catalytic activities. These complexes can facilitate transformations that are complementary to other transition metals, including remote C-H functionalization, which could offer novel pathways for modifying the this compound scaffold at positions distal to the aminomethyl group. manchester.ac.uk Chiral-at-metal ruthenium complexes have also shown high efficiency and enantioselectivity in reactions like the alkynylation of ketones, suggesting their potential for creating stereochemically defined this compound derivatives. manchester.ac.uk

The amine functionality of this compound itself can serve as a directing group or a ligand component in catalytic systems, opening avenues for self-directed transformations or for its use in designing new, effective catalysts for a wide range of chemical reactions.

Table 1: Examples of Catalytic Transformations Relevant to this compound

Transformation TypeCatalyst SystemPotential Application for this compound
C-H ArylationPalladium(II) Acetate with Transient Directing GroupDirect functionalization of the cyclobutane ring to introduce aryl substituents.
Remote C-H FunctionalizationRuthenium-based catalystsModification of the cyclobutane ring at positions meta to the directing group. manchester.ac.uk
Asymmetric AlkynylationChiral-at-metal Ruthenium ComplexesEnantioselective synthesis of chiral this compound derivatives. manchester.ac.uk

Green Chemistry Principles in this compound Synthesis and Application

Modern chemical synthesis is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis and application of this compound are well-suited for the integration of these sustainable practices. unibo.itresearchgate.net

Biocatalysis: One of the most promising green approaches for synthesizing chiral amines is biocatalysis. Enzymes such as transaminases and amine dehydrogenases can convert prochiral ketones into enantiomerically pure amines with high selectivity under mild, aqueous conditions. This technology could be applied to produce specific stereoisomers of functionalized this compound, which is highly valuable for pharmaceutical applications. The use of whole-cell biocatalysts or immobilized enzymes further enhances the sustainability of these processes by allowing for catalyst recycling and operation in continuous flow systems. mdpi.com

Sustainable Solvents and Reagents: Traditional organic synthesis often relies on volatile and toxic organic solvents. A key goal of green chemistry is to replace these with environmentally benign alternatives. researchgate.net Research is exploring the use of water, supercritical fluids, or deep eutectic solvents for amine synthesis. researchgate.net These alternative media can reduce pollution and simplify product purification. Additionally, developing synthetic routes that maximize atom economy—by ensuring that the maximum number of atoms from the reactants are incorporated into the final product—is a central theme. This includes designing one-pot, multicomponent reactions that reduce the number of steps and purification stages required. mdpi.comresearchgate.net

Energy Efficiency: Methodologies that operate at ambient temperature and pressure, such as photochemical reactions or microwave-assisted synthesis, can significantly lower the energy consumption of chemical processes. researchgate.netnih.gov The synthesis of cyclobutane rings can be achieved through [2+2] photocycloadditions, which is an inherently green method that can be made more efficient using continuous flow reactors. nih.gov

Integration of this compound in Material Science and Polymer Chemistry

The unique structural properties of the cyclobutane ring make it an attractive building block for advanced materials and polymers. The inclusion of this strained, semi-rigid scaffold can impart desirable thermal and mechanical properties.

This compound is a promising monomer for the synthesis of novel polymers, particularly polyamides. By reacting with dicarboxylic acids, it can be incorporated into polymer backbones, where the cyclobutane unit can enhance rigidity and thermal stability compared to flexible aliphatic counterparts. Research into cyclobutane-containing polyesters has demonstrated that these materials can exhibit high glass transition temperatures (ranging from 33 to 114 °C) and decomposition temperatures (from 381 to 424 °C). Similar benefits are anticipated for polyamides derived from this compound.

The primary amine of this compound also serves as a valuable functional handle for post-polymerization modification. Polymers containing tertiary amine methacrylate (B99206) monomers are frequently used for creating stimuli-responsive and biocompatible materials. rsc.org Similarly, a polymer backbone could be functionalized with this compound, allowing for the subsequent attachment of various molecules to tune the material's properties or to immobilize catalysts or bioactive agents.

The development of polymers from cyclobutane-based monomers is an active area of research, with a focus on creating materials that can serve as alternatives to those derived from potentially hazardous substances like bisphenol A (BPA). The distinct stereochemistry and rigidity of the cyclobutane ring offer a pathway to new materials with unique properties not accessible through traditional thermal reactions alone.

Table 2: Potential Applications of this compound in Polymer Chemistry

Polymer TypeRole of this compoundPotential Properties/Applications
PolyamidesMonomer (diamine source)Enhanced thermal stability, high glass transition temperature, improved mechanical strength.
Functionalized PolymersSide-chain functional groupProvides sites for crosslinking, surface modification, or bioconjugation.
Stimuli-Responsive MaterialsAmine-containing unitpH-responsive materials for drug delivery or sensor applications.

Bio-conjugation and Chemical Biology Applications of this compound Scaffolds

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to create a new hybrid with enhanced functionalities. vectorlabs.com The primary amine of this compound makes it an ideal candidate for such applications, serving as a versatile anchor point for attaching proteins, nucleic acids, drugs, or imaging agents. vectorlabs.comsusupport.com

The amine group can readily participate in a variety of well-established bioconjugation reactions, including:

Amide bond formation: Reaction with activated carboxylic acids to link peptides or proteins.

Imine/enamine formation: Condensation with aldehydes or ketones.

Maleimide chemistry: In more complex schemes, the amine can be used to modify linkers that subsequently react with thiol groups on proteins. rsc.org

These conjugation strategies enable the use of this compound scaffolds in several key areas of chemical biology and therapeutic development. clinicallab.com For example, they can be incorporated into antibody-drug conjugates (ADCs), where the cyclobutane unit acts as a structurally defined linker between a cytotoxic drug and an antibody, potentially influencing the stability and efficacy of the conjugate. susupport.com

Furthermore, the cyclobutane motif itself is of significant interest in medicinal chemistry. Its rigid, three-dimensional structure can favorably position functional groups for interaction with biological targets, such as enzyme active sites. Derivatives of this compound have already been identified as inhibitors of enzymes like p97 ATPase, highlighting the potential of this scaffold in drug discovery. The ability to create diverse libraries of compounds through the catalytic and green chemistry methods described above will further accelerate the exploration of this compound-based molecules as new therapeutic agents and biological probes. clinicallab.com

Q & A

Q. What are the common synthetic routes for cyclobutylmethanamine derivatives, and how do reaction conditions influence yield and purity?

this compound derivatives are typically synthesized via multi-step reactions, such as the condensation of aldehydes with amines (e.g., 5-methylthiophene-2-carbaldehyde with cyclopentylamine) or cyclization of precursors like pyrimidine derivatives . Reaction conditions (temperature, solvent, duration) critically impact outcomes. For example, room-temperature reactions reduce side products and enhance purity . Optimization requires systematic testing of parameters like solvent polarity (e.g., dichloromethane vs. THF) and catalyst loading.

Q. How can researchers characterize the structural and electronic properties of this compound derivatives?

Key techniques include:

  • NMR spectroscopy to confirm substituent positions and stereochemistry.
  • X-ray crystallography for resolving cyclobutane ring strain and spatial arrangements .
  • Mass spectrometry to verify molecular weight and fragmentation patterns. Substituents like fluoromethyl groups alter electronic properties (e.g., dipole moments), which can be quantified via computational methods like DFT .

Q. What safety protocols are essential when handling this compound derivatives in the lab?

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Follow SDS guidelines for spill management (e.g., neutralization with weak acids) .
  • Store derivatives in inert atmospheres to prevent degradation, particularly for halogenated variants .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during this compound synthesis?

  • Temperature control : Lower temperatures (e.g., 0–25°C) reduce undesired polymerization in amine-containing systems .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (e.g., hexane) aid in crystallization .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance selectivity in cross-coupling steps .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies often arise from:

  • Substituent effects : Fluorine atoms at specific positions (e.g., 3,3-difluoro vs. 1-fluoromethyl) alter receptor binding kinetics .
  • Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) .
  • Data normalization : Use internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Q. What computational methods are effective for predicting this compound interactions with biological targets?

  • Density Functional Theory (DFT) : Models electronic effects of substituents (e.g., fluoromethyl groups) on binding affinity .
  • Molecular docking : Screens this compound derivatives against protein targets (e.g., GPCRs) to prioritize synthesis .
  • MD simulations : Analyzes stability of ligand-receptor complexes over time, identifying key hydrophobic interactions .

Q. How should structure-activity relationship (SAR) studies be designed for this compound-based compounds?

  • Systematic substitution : Introduce halogen (F, Cl), alkyl (methyl, cyclopropyl), or aryl groups at specific positions on the cyclobutane ring .
  • Bioactivity assays : Test derivatives against disease-relevant targets (e.g., serotonin receptors) using radioligand binding assays .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, polar surface area) with activity .

Methodological Considerations

  • Contradictory synthesis data : Cross-validate protocols from multiple sources (e.g., PubChem vs. peer-reviewed syntheses) to identify reproducible steps .
  • Scale-up challenges : Transitioning from milligram to gram-scale requires optimizing purification methods (e.g., column chromatography vs. recrystallization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.